molecular formula C15H14O4 B13700695 2-(Benzyloxy)mandelic Acid

2-(Benzyloxy)mandelic Acid

Cat. No.: B13700695
M. Wt: 258.27 g/mol
InChI Key: MJFNDTXMFBKSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)mandelic Acid is an organic compound that belongs to the class of aromatic alpha hydroxy acids It is characterized by the presence of a benzyloxy group attached to the mandelic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)mandelic Acid can be synthesized through several methods. One common approach involves the benzylation of mandelic acid. This process typically uses benzyl bromide as the benzylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)mandelic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde or benzyloxybenzoic acid, while reduction can produce benzyloxybenzyl alcohol .

Scientific Research Applications

2-(Benzyloxy)mandelic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)mandelic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-2-(2-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

MJFNDTXMFBKSLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.